molecular formula C11H16FN3O4 B8186231 (R)-N-Boc-2-fluoro-histidine

(R)-N-Boc-2-fluoro-histidine

Cat. No.: B8186231
M. Wt: 273.26 g/mol
InChI Key: KVZOWQWJSNGOPA-SSDOTTSWSA-N
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Description

(R)-N-Boc-2-fluoro-histidine is a fluorinated, Boc-protected derivative of the amino acid L-histidine. Its structure features a tert-butoxycarbonyl (Boc) group on the α-amino group and a fluorine atom at the 2-position of the imidazole ring (Figure 1). The Boc group enhances stability during peptide synthesis by protecting the amine from unwanted reactions, while fluorine substitution alters electronic and steric properties, modulating the compound’s pKa, solubility, and reactivity .

Properties

IUPAC Name

(2R)-3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZOWQWJSNGOPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=C(N1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-fluoro-histidine typically involves the following steps:

    Protection of Histidine: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Fluorination: The protected histidine is then subjected to fluorination at the second position. This can be done using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2-fluoro-histidine may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process efficiently.

Types of Reactions:

    Substitution Reactions: The fluoro group in ®-N-Boc-2-fluoro-histidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted histidine derivatives can be obtained.

    Deprotected Product: Removal of the Boc group yields 2-fluoro-histidine.

Scientific Research Applications

®-N-Boc-2-fluoro-histidine finds applications in several fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-N-Boc-2-fluoro-histidine exerts its effects is primarily through its interaction with enzymes and proteins. The fluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound towards its molecular targets. The Boc group, while present, protects the amine functionality, allowing selective reactions at other sites.

Comparison with Similar Compounds

2-Fluoro-L-histidine

  • Structural Difference: Lacks the Boc group on the α-amino group.
  • Key Properties :
    • The fluorine atom at the imidazole 2-position reduces the side-chain pKa from ~6.0 (in histidine) to ~1.0 due to electron-withdrawing inductive effects. This significantly impacts metal-binding affinity and protonation states in enzymatic environments .
    • Used in studies of enzyme mechanisms (e.g., histidine-tagged proteins) where reduced basicity mimics deprotonated histidine .
  • Comparison :
    • (R)-N-Boc-2-fluoro-histidine retains the Boc group, making it more lipophilic and suitable for solid-phase peptide synthesis (SPPS). The Boc group also prevents undesired side reactions during coupling steps, unlike unprotected 2-fluoro-L-histidine, which requires in-situ protection .

N-Boc-L-histidine

  • Structural Difference : Lacks fluorine at the imidazole 2-position.
  • Key Properties :
    • The Boc group increases molecular weight (MW: ~260 g/mol) and reduces aqueous solubility compared to free histidine.
    • Commonly used in SPPS for controlled peptide chain elongation .
  • This modification may also enhance metabolic stability in drug candidates .

N-Boc-N'-trityl-L-histidine

  • Structural Difference : Features a trityl (triphenylmethyl) group on the imidazole nitrogen, in addition to the Boc group.
  • Key Properties :
    • The trityl group provides orthogonal protection for the imidazole ring, enabling selective deprotection in multi-step syntheses .
    • Higher molecular weight (MW: ~477 g/mol) and significantly reduced solubility in polar solvents compared to this compound.
  • Comparison :
    • This compound avoids the need for imidazole protection, simplifying synthesis workflows. However, the absence of trityl limits its utility in scenarios requiring selective imidazole functionalization .

Other Boc-Protected Amino Acids (e.g., (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine)

  • Structural Difference: Non-histidine derivatives with Boc protection and varying substituents (e.g., hydroxyl, methyl groups).
  • Key Properties :
    • (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine (MW: 201.27 g/mol) demonstrates how Boc protection enhances stability in heterocyclic systems .
  • Comparison: Fluorine substitution in this compound introduces unique electronic effects absent in non-fluorinated Boc-amino acids. These effects can fine-tune peptide-receptor binding or catalytic activity in enzyme mimics .

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Weight (g/mol) Side-Chain pKa Solubility (Organic/Aqueous) Key Applications
This compound ~265 (estimated) ~1.5 (imidazole) Moderate in DCM, low in H2O SPPS, enzyme mechanism studies
2-Fluoro-L-histidine 189.15 ~1.0 High in H2O, low in DCM Biochemical assays
N-Boc-L-histidine 260.28 ~6.0 Low in H2O, high in DCM SPPS
N-Boc-N'-trityl-L-histidine 477.59 ~6.0 Very low in H2O, high in DCM Multi-step peptide synthesis

Research Implications

  • Peptide Synthesis : The Boc group in this compound enables efficient incorporation into peptides, while fluorine fine-tunes bioactivity .
  • Enzyme Studies : The lowered imidazole pKa mimics deprotonated histidine residues, aiding studies of pH-dependent enzymatic mechanisms .
  • Drug Design : Enhanced metabolic stability and tailored electronic properties make this compound valuable for developing protease inhibitors or GPCR modulators .

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